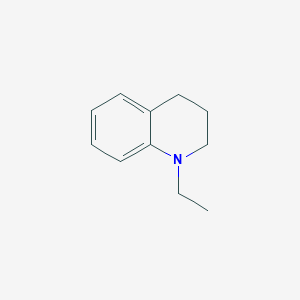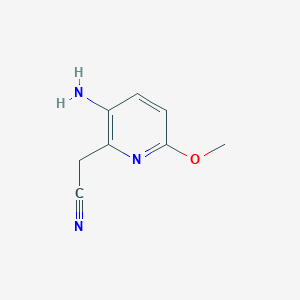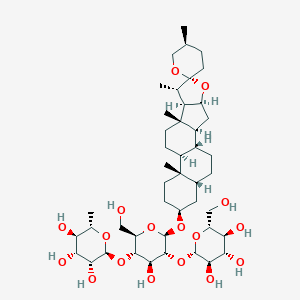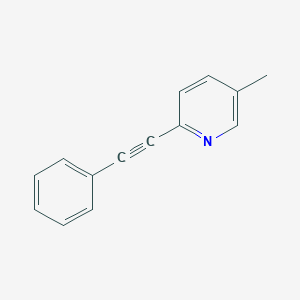
5-甲基-2-(苯乙炔基)吡啶
描述
该化合物以其阻断变构拮抗剂MPEP和增强剂CDPPB的作用而闻名 。它因其潜在的治疗效果而被研究,尤其是在神经和精神疾病方面。
科学研究应用
化学: 用作研究mGlu5受体变构调节的工具化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 探索其在治疗神经和精神疾病(包括抑郁症和焦虑症)方面的潜在治疗效果.
工业: 用于开发针对mGlu5受体的新的药理学药物。
作用机制
5-MPEP通过结合代谢型谷氨酸受体亚型5(mGlu5)的变构位点发挥作用。 这种结合阻断了变构拮抗剂MPEP和增强剂CDPPB的作用,从而调节受体的活性 。 该化合物的作用机制涉及抑制受体激活,进而影响神经传递和突触可塑性中涉及的下游信号通路 .
生化分析
Biochemical Properties
5-Methyl-2-(phenylethynyl)pyridine plays a significant role in biochemical reactions by interacting with metabotropic glutamate receptor 5 (mGluR5). It acts as a noncompetitive antagonist, binding to an allosteric site within the receptor’s seven-transmembrane domain. This binding prevents the receptor’s activation by endogenous ligands, thereby modulating synaptic plasticity, ion channel activity, and excitotoxicity. The compound’s interaction with mGluR5 involves key residues such as Pro-654, Tyr-658, Leu-743, Thr-780, Trp-784, Phe-787, and Tyr-791 .
Cellular Effects
5-Methyl-2-(phenylethynyl)pyridine has profound effects on various cell types and cellular processes. In microglial cells, it induces cellular stress and the production of inflammatory mediators through a Ca2±dependent pathway. This involves the activation of phospholipase C (PLC) and the release of Ca2+ from the endoplasmic reticulum . Additionally, in neuronal cells, the compound has been shown to reverse behavioral deficits and synaptic protein alterations in models of Fragile X Syndrome .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(phenylethynyl)pyridine exerts its effects by binding to the allosteric site of mGluR5, stabilizing its inactive conformation. This binding involves interactions with aromatic residues within the receptor’s transmembrane helices, preventing the movement required for receptor activation . The compound also inhibits the receptor’s ability to mobilize intracellular Ca2+, thereby modulating downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(phenylethynyl)pyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated dosing in rodent models has shown that the compound can maintain its anxiolytic effects without inducing tolerance . Additionally, its impact on synaptic plasticity and locomotor activity has been studied over extended periods .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound selectively attenuates nicotine self-administration without affecting food-maintained responding . Higher doses, however, can lead to reduced locomotor activity and altered synaptic plasticity . Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential side effects.
Metabolic Pathways
5-Methyl-2-(phenylethynyl)pyridine is involved in metabolic pathways that regulate synaptic plasticity and central sensitization. It interacts with protein kinase C (PKC) and NR2B subunits of NMDA receptors, modulating their phosphorylation and activity . These interactions play a crucial role in the compound’s neuroprotective and therapeutic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-2-(phenylethynyl)pyridine is transported and distributed through specific mechanisms. It can be microinfused into brain regions such as the nucleus accumbens shell and ventral tegmental area, where it attenuates the reinforcing effects of nicotine . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Methyl-2-(phenylethynyl)pyridine is critical for its activity and function. It is primarily localized within the endoplasmic reticulum and associated with Ca2+ release channels . This localization is essential for its role in modulating intracellular Ca2+ levels and downstream signaling pathways. The compound’s targeting signals and post-translational modifications may also influence its compartmentalization within cells.
准备方法
合成路线和反应条件
5-MPEP的合成通常涉及以下步骤:
起始原料: 合成以市售起始原料(如2-甲基吡啶和苯乙炔)开始。
反应条件: 关键步骤涉及Sonogashira偶联反应,其中2-甲基吡啶在惰性气氛下与钯催化剂和铜助催化剂的存在下与苯乙炔偶联。反应通常在四氢呋喃(THF)或二甲基甲酰胺(DMF)等溶剂中于升高的温度下进行。
纯化: 粗产物通过柱色谱法纯化以获得纯的5-MPEP。
工业生产方法
在工业环境中,5-MPEP的生产将遵循类似的合成路线,但规模更大。该过程将涉及优化反应条件以最大限度地提高产率和纯度,以及使用连续流动反应器以提高效率和可扩展性。
化学反应分析
反应类型
5-MPEP经历各种化学反应,包括:
氧化: 5-MPEP可以氧化形成相应的吡啶N-氧化物。
还原: 5-MPEP的还原可以导致形成还原的吡啶衍生物。
取代: 亲电取代反应可以在吡啶环上发生,导致形成取代的衍生物。
常见的试剂和条件
氧化: 使用常见的氧化剂,如过氧化氢或间氯过氧苯甲酸(m-CPBA)。
还原: 采用还原剂如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。
取代: 可以在酸性或碱性条件下引入卤素或硝基等亲电试剂。
形成的主要产物
氧化: 吡啶N-氧化物。
还原: 还原的吡啶衍生物。
取代: 具有各种官能团的取代的吡啶衍生物。
相似化合物的比较
类似化合物
MPEP(2-甲基-6-(苯乙炔基)吡啶): mGlu5受体的强效和选择性非竞争性拮抗剂.
MTEP(3-((2-甲基-1,3-噻唑-4-基)乙炔基)吡啶): mGlu5受体的另一种选择性拮抗剂.
5-MPEP的独特性
5-MPEP的独特之处在于它充当中性的变构位点配体,阻断mGlu5受体上拮抗剂和增强剂的作用 。这种双重作用使其成为研究受体功能和开发具有改进的安全性和有效性特征的新型治疗剂的宝贵工具。
属性
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


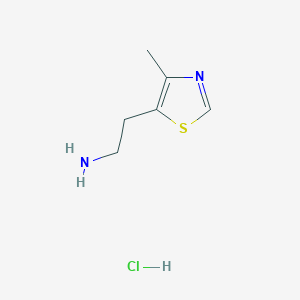
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)

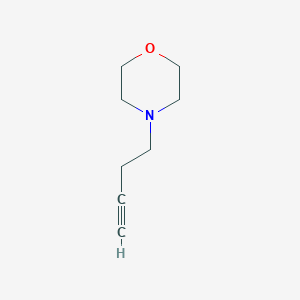


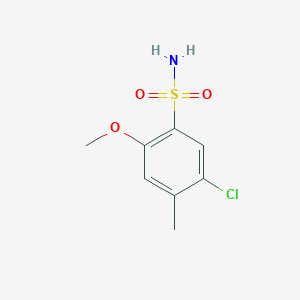
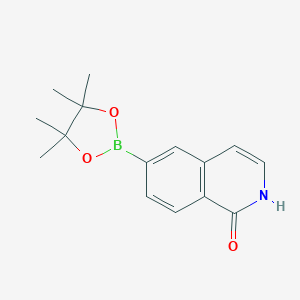
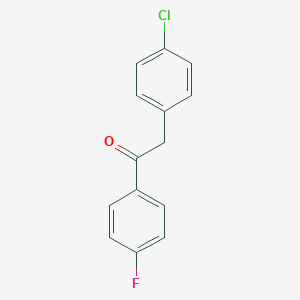
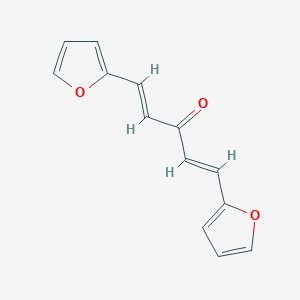
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
